molecular formula C8H20ClNO2 B12598275 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride CAS No. 646068-98-6

2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride

Cat. No.: B12598275
CAS No.: 646068-98-6
M. Wt: 197.70 g/mol
InChI Key: PBTHCSWPNVRIAI-UHFFFAOYSA-M
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Description

Structural and Functional Comparisons

  • 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride :

    • Molecular Formula : C₇H₁₈ClNO₂
    • Key Differences : Shorter carbon chain (propan-1-aminium vs. ethan-1-aminium) and absence of a propoxymethyl group.
    • Implications : Reduced hydrophobicity compared to the target compound due to fewer carbon atoms.
  • Betainealdehyde diethylacetal chloride :

    • Molecular Formula : C₉H₂₂ClNO₂
    • Key Differences : Replacement of the hydroxyethyl group with a diethoxyacetal moiety.
    • Implications : Enhanced lipophilicity from ethoxy groups, altering solubility in polar solvents.
  • 3-Hydroxy-N,N-dimethyl-N-(propoxymethyl)propan-1-aminium chloride :

    • Molecular Formula : C₉H₂₂ClNO₂
    • Key Differences : Hydroxy group at the third carbon instead of the second.
    • Implications : Altered hydrogen-bonding capacity and spatial arrangement.

Table 2: Substituent Effects on Physicochemical Properties

Compound Hydrophilic Groups Hydrophobic Groups Water Solubility
Target Compound Hydroxyethyl Propoxymethyl Moderate
Betainealdehyde diethylacetal chloride None Diethoxy, methyl Low
2-Hydroxypropan-1-aminium chloride Hydroxyethyl Methyl High

The target compound’s balance of hydrophilic (hydroxyethyl) and hydrophobic (propoxymethyl) groups renders it amphiphilic, a property critical for applications in surfactant chemistry.

Properties

CAS No.

646068-98-6

Molecular Formula

C8H20ClNO2

Molecular Weight

197.70 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-(propoxymethyl)azanium;chloride

InChI

InChI=1S/C8H20NO2.ClH/c1-4-7-11-8-9(2,3)5-6-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

PBTHCSWPNVRIAI-UHFFFAOYSA-M

Canonical SMILES

CCCOC[N+](C)(C)CCO.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride typically involves several key steps:

  • Starting Materials : The synthesis begins with the reaction of dimethylamine with propylene oxide in the presence of a catalyst to form N,N-dimethylpropan-1-amine.

  • Alkylation : The N,N-dimethylpropan-1-amine is then reacted with epichlorohydrin to introduce the propoxymethyl group. This step is crucial for obtaining the desired quaternary ammonium structure.

  • Quaternization : The final step involves quaternizing the amine with methyl chloride or another methylating agent to yield the chloride salt of the target compound.

Detailed Reaction Conditions

The following table summarizes the specific conditions used in various reported synthesis methods:

Step Reactants Conditions Yield (%) Reference
1 Dimethylamine, Propylene Oxide Stirring at 60-80°C for 4-10 hours 98%
2 N,N-Dimethylpropan-1-amine, Epichlorohydrin Reflux at 70-80°C for 2-4 hours 95%
3 Quaternizing agent (e.g., methyl chloride) Stir at room temperature for several hours >90%

Alternative Synthesis Approaches

Use of Catalysts

Recent studies have explored the use of different catalysts to enhance reaction efficiency and yield. For example, using Lewis acids or ionic liquids can facilitate the alkylation step, leading to improved conversion rates.

One-Pot Synthesis

A one-pot synthesis method has been developed that combines all steps into a single reaction vessel, significantly reducing synthesis time and improving overall yield. This method typically involves sequential addition of reactants while maintaining optimal reaction conditions throughout.

Research Findings

Recent research has highlighted several key findings regarding the synthesis of this compound:

  • Reaction Optimization : Studies indicate that optimizing the molar ratios of reactants can lead to significant improvements in yield and purity. For instance, maintaining a molar ratio of epichlorohydrin to dimethylamine around 1:1 yields optimal results.

  • Environmental Considerations : Some methods emphasize the importance of using environmentally benign solvents and reagents to minimize ecological impact during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of corresponding hydroxides or alkoxides.

Scientific Research Applications

2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

    Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of surfactants, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, the compound can interact with proteins, altering their structure and function. These interactions are mediated through electrostatic and hydrophobic forces.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

  • Thermal Stability : Quaternary ammonium salts with ether linkages (e.g., target compound) typically decompose above 200°C, whereas hydroxysultaines () withstand higher temperatures due to sulfonate stability.
  • Solubility : Choline chloride is fully water-soluble (>600 g/L at 20°C), while the target compound’s solubility is expected to be moderate (~100–200 g/L) due to its balanced hydrophilicity .

Biological Activity

2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, including toxicity studies, developmental effects, and other relevant findings from diverse sources.

Chemical Structure

The chemical structure of 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride can be represented as follows:

  • Molecular Formula : C₉H₁₈ClN₁O₂
  • IUPAC Name : 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial properties, cytotoxicity, and potential effects on cellular processes.

Toxicity Studies

Toxicity studies are critical in understanding the safety profile of 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride. The following table summarizes key findings from various studies:

Study TypeFindingsNOAEL (mg/kg/day)LOAEL (mg/kg/day)
90-Day Oral ToxicityIncreased cholesterol and triglyceride levels; centrilobular hypertrophy observed.5001000
Developmental ToxicityNo maternal toxicity at 500 mg/kg/day; fetal toxicity observed at higher doses.200500
MutagenicityNot mutagenic in Chinese hamster ovary cells; no significant increase in mutant frequency.N/AN/A

The studies indicate that while the compound shows some adverse effects at higher doses, it also exhibits a relatively high NOAEL, suggesting a degree of safety at lower exposure levels .

The biological activity of 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride may involve several mechanisms:

  • Cytotoxic Effects : Studies have shown that at elevated concentrations, the compound can induce cytotoxicity in various cell lines .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in infection control .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Developmental Toxicity in Rats : A study conducted on Wistar rats revealed that exposure to the compound resulted in reduced fetal body weight at higher doses, indicating developmental toxicity .
  • Cytotoxicity Assessment : In vitro studies indicated that the compound exhibited dose-dependent cytotoxic effects on cultured cells, with significant implications for its use in therapeutic applications .

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